6-(1-Piperidinyl)-2,4-pyrimidinediamine

Description

Significance of Pyrimidinediamine Scaffolds in Contemporary Medicinal Chemistry Research

The pyrimidine (B1678525) ring system is a fundamental component of life itself, forming the basis of nucleobases in DNA and RNA. benthamscience.com In medicinal chemistry, this "privileged scaffold" is of immense interest due to its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic properties of drug candidates. nih.gov The 2,4-pyrimidinediamine core, in particular, is a recurring motif in molecules designed to interact with a variety of biological targets. nih.gov

Researchers have successfully leveraged the pyrimidinediamine scaffold to develop compounds with a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govresearchgate.netresearchgate.netwisdomlib.org The versatility of the pyrimidine ring allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. researchgate.net This has led to the development of targeted therapies, including kinase inhibitors for cancer treatment, by modifying the pyrimidinediamine core to fit the active sites of specific enzymes. nih.govnih.gov The continued exploration of pyrimidine-based compounds underscores their central role in the ongoing quest for novel and more effective therapeutic agents. gsconlinepress.comresearchgate.net

Table 1: Selected Pharmacological Activities of Pyrimidinediamine Derivatives

| Therapeutic Area | Biological Target/Mechanism of Action | Reference |

|---|---|---|

| Oncology | Inhibition of kinases (e.g., EGFR, PI3K), microtubule targeting | nih.gov, enamine.net, nih.gov |

| Infectious Diseases | Inhibition of dihydrofolate reductase (DHFR), broad antibacterial and antifungal activity | researchgate.net, researchgate.net, orientjchem.org |

| Inflammation | Inhibition of cyclooxygenase (COX) enzymes, reduction of inflammatory mediators | nih.gov, wisdomlib.org |

| Antiviral | Broad-spectrum antiviral applications | researchgate.net, researchgate.net |

Historical Context of 6-(1-Piperidinyl)-2,4-pyrimidinediamine and Related Derivatives in Chemical Sciences

The history of this compound is intrinsically linked to its N-oxide derivative, a widely recognized compound. This derivative, this compound 3-oxide, was developed in the late 1950s by the Upjohn Company. wikipedia.org Initially investigated as a potential treatment for ulcers, it was found to be a potent vasodilator in animal trials. wikipedia.orgpharmaceutical-journal.com After the synthesis of over 200 variations, the N-oxide version was selected for further development. wikipedia.org

This intensive research led to its approval by the U.S. Food and Drug Administration (FDA) in 1979 as an oral medication for severe high blood pressure. wikipedia.org During these clinical trials, researchers observed an unexpected side effect: the stimulation of hair growth. pharmaceutical-journal.comfoligain.com This serendipitous discovery pivoted the research focus towards a new application. In 1988, a topical formulation of the N-oxide derivative was approved by the FDA for the treatment of male pattern baldness, marking a significant milestone in its development history. wikipedia.orgscottsdaleinstitute.net

From a chemical sciences perspective, the synthesis of this compound family has also evolved. Early synthetic routes often started from materials like barbituric acid, which was converted to 2,4,6-trichloropyrimidine (B138864) and subsequently reacted to form 2,4-diamino-6-chloropyrimidine. wikipedia.org This intermediate is then typically oxidized to the N-oxide before the final substitution reaction with piperidine (B6355638) to yield the target molecule. researchgate.net Over the years, various synthetic strategies have been explored to improve yield, purity, and economic feasibility. researchgate.net The non-oxidized parent compound, this compound, is often referenced in the context of being a related substance or impurity in the synthesis of its N-oxide derivative. lgcstandards.com

Table 2: Physicochemical Properties of this compound and its 3-Oxide Derivative

| Property | This compound 3-oxide |

|---|---|

| Synonym | Minoxidil (B1677147) |

| CAS Number | 38304-91-5 |

| Molecular Formula | C9H15N5O |

| Molecular Weight | 209.25 g/mol |

| Appearance | White or off-white crystalline powder |

| Melting Point | ~272-274 °C (decomposes) |

| Solubility | Slightly soluble in water (2.2 mg/mL) and ethanol (B145695) (29 mg/mL); soluble in propylene (B89431) glycol and DMSO. |

Data sourced from references chemicalbook.comsigmaaldrich.com

Current Research Trajectories and Unexplored Avenues for this compound Investigation

Current research involving the pyrimidinediamine scaffold is vibrant and expanding into new therapeutic areas, largely moving beyond the original applications of its most famous derivative. The primary focus has shifted towards leveraging the scaffold's versatility to design highly specific inhibitors for complex diseases, particularly cancer. benthamscience.comnih.gov

Recent studies highlight the development of novel pyrimidine derivatives that target specific cellular pathways involved in tumor growth. enamine.net For instance, researchers are designing pyrimidine-based compounds that act as dual inhibitors of multiple kinases, a strategy aimed at overcoming drug resistance in cancer therapy. nih.gov The adaptability of the pyrimidine core allows for the creation of extensive libraries of compounds that can be screened against a wide range of biological targets. nih.gov

While much of the current focus is on creating new and more complex derivatives, unexplored avenues for this compound itself may still exist. Research could further investigate the biological activities of the non-oxidized parent compound, potentially uncovering unique pharmacological properties distinct from its N-oxide derivative. Furthermore, using the specific this compound structure as a starting point for new derivatization could yield novel compounds with unique target specificities. The fusion of the pyrimidinediamine ring with other heterocyclic systems, a strategy already showing promise, could also be applied to this specific molecular backbone to explore new chemical space and therapeutic potential. consensus.app

Structure

3D Structure

Properties

Molecular Formula |

C8H13N5 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

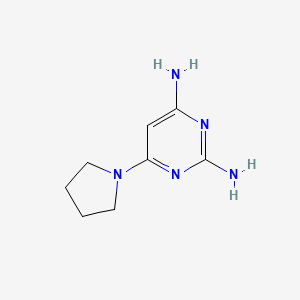

6-pyrrolidin-1-ylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C8H13N5/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2,(H4,9,10,11,12) |

InChI Key |

DVCLGDDFGUFHPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=C2)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 1 Piperidinyl 2,4 Pyrimidinediamine

Classical and Established Synthetic Routes to 6-(1-Piperidinyl)-2,4-pyrimidinediamine

Established synthetic strategies for this compound typically involve multi-step processes that build the pyrimidinediamine core and subsequently introduce the piperidinyl functional group.

Several multi-step pathways for the synthesis of this compound 3-oxide have been documented. One prominent and economically viable process avoids the use of hazardous reagents like 2,4-dichlorophenol (B122985), which complicated earlier syntheses. google.comgoogleapis.com

A common pathway begins with the condensation of ethyl cyanoacetate (B8463686) with guanidine (B92328) in a basic medium. google.comgoogleapis.com This reaction forms the pyrimidine (B1678525) ring, yielding 2,6-diamino-4-hydroxy-pyrimidine. This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to produce 6-chloro-2,4-diaminopyrimidine. google.comgoogleapis.com The subsequent step involves N-oxidation of the pyrimidine ring. An effective method for this transformation is the use of magnesium monoperoxyphthalate in a lower alkanol solvent like methanol (B129727) or ethanol (B145695). google.comgoogleapis.com This yields 2,6-diamino-4-chloro-pyrimidine N-oxide. The final step is a nucleophilic substitution reaction where the chloro group is displaced by piperidine (B6355638), typically by heating in excess piperidine, to form the final product. google.comgoogleapis.com

Another established route starts with the in situ formation of hydroxyguanidine from hydroxylamine (B1172632) and cyanamide (B42294) in an alcoholic solvent with an alkali alcoholate. google.comgoogle.com This hydroxyguanidine is then cyclized with a cyanoacetic acid ester to form the novel intermediate, 2,4-diamino-6-hydroxypyrimidine-3-N-oxide. google.comgoogle.com This intermediate is subsequently chlorinated with POCl₃ in the presence of an amine catalyst to give 2,4-diamino-6-chloropyrimidine-3-N-oxide. The final product is obtained by reacting this chlorinated intermediate with piperidine. google.comgoogle.com

2,6-diamino-4-hydroxy-pyrimidine : This is a foundational intermediate formed by the initial cyclization reaction that creates the core pyrimidine structure. Its hydroxyl group is a key functional handle for subsequent transformations. google.comgoogleapis.com

6-chloro-2,4-diaminopyrimidine : Produced by the chlorination of the hydroxypyrimidine, this intermediate is crucial for the introduction of the piperidinyl group. However, in some pathways, it is first oxidized before reaction with piperidine. google.comgoogleapis.com

2,4-diamino-6-hydroxypyrimidine-3-N-oxide : A novel intermediate in an alternative pathway, its formation combines the cyclization and N-oxidation steps conceptually. google.comgoogle.com This intermediate simplifies the synthesis by directly providing the N-oxide functionality required in the final product.

2,4-diamino-6-chloropyrimidine-3-N-oxide : This is the immediate precursor to the final product in several key synthetic routes. google.comgoogle.comgoogleapis.com The chloro group at the 6-position is an excellent leaving group, readily displaced by the nucleophilic piperidine to form the C-N bond.

| Intermediate Compound | Role in Synthesis | Typical Precursor(s) | Subsequent Transformation |

|---|---|---|---|

| 2,6-diamino-4-hydroxy-pyrimidine | Core pyrimidine ring formation | Ethyl cyanoacetate and Guanidine | Chlorination with POCl₃ |

| 6-chloro-2,4-diaminopyrimidine | Precursor for N-oxidation | 2,6-diamino-4-hydroxy-pyrimidine | Oxidation to the N-oxide |

| 2,4-diamino-6-hydroxypyrimidine-3-N-oxide | Novel intermediate combining ring and N-oxide formation | Hydroxyguanidine and Cyanoacetic acid ester | Chlorination with POCl₃ |

| 2,4-diamino-6-chloropyrimidine-3-N-oxide | Immediate precursor to the final product | 2,4-diamino-6-hydroxypyrimidine-3-N-oxide or 6-chloro-2,4-diaminopyrimidine | Reaction with piperidine |

Optimizing reaction parameters at each synthetic step is critical for maximizing the yield and ensuring the purity of the final product.

For the chlorination of 2,4-diamino-6-hydroxypyrimidine-3-N-oxide using POCl₃, the reaction is catalyzed by an amine such as N,N-dimethylaniline. google.com The temperature is maintained between 70°C and 100°C, with a preferred range of 80°C to 85°C. google.com Reaction times can vary significantly, from 10 to 80 hours, though a shorter duration of 10 to 20 hours is often preferred. google.com

In the N-oxidation of 6-chloro-2,4-diaminopyrimidine, the use of magnesium monoperoxyphthalate is carried out in a lower alkanol solution (e.g., methanol). google.comgoogleapis.com The temperature is controlled between room temperature and the solvent's boiling point, ideally between 30-40°C. google.comgoogleapis.com

The final step, reacting 2,4-diamino-6-chloropyrimidine-3-N-oxide with piperidine, is typically driven to completion by using a significant excess of piperidine, which can also serve as the solvent. The reaction is conducted at the reflux temperature of the mixture for several hours. google.comgoogleapis.com

| Reaction Step | Reagents/Catalysts | Temperature | Duration | Solvent |

|---|---|---|---|---|

| Chlorination | POCl₃, N,N-dimethylaniline (catalyst) | 70-100°C (preferred 80-85°C) | 10-80 hours (preferred 10-20 hours) | Not specified (excess POCl₃) |

| N-Oxidation | Magnesium monoperoxyphthalate | 30-40°C | ~1.5 hours for reagent addition | Methanol or Ethanol |

| Piperidine Substitution | Excess piperidine | Reflux temperature | Several hours | Piperidine |

Contemporary and Innovative Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of efficient catalytic systems and adherence to the principles of green chemistry to create more sustainable and effective manufacturing processes.

Catalysis plays a significant role in the synthesis of the pyrimidine core and its subsequent modifications. In the classical chlorination step with POCl₃, tertiary amines are employed as catalysts. Besides the preferred N,N-dimethylaniline, other catalysts such as N,N-diethylaniline, triethylamine, and tributylamine (B1682462) have also been utilized. google.com

Contemporary research into pyrimidine synthesis often focuses on the use of heterogeneous or nano-catalysts, which offer advantages like high efficiency, reusability, and milder reaction conditions. nih.govnih.gov For instance, the general synthesis of pyrimidine derivatives has been achieved using nano-catalysts such as copper-doped TiO₂ nanoparticles and sulfonic acid-functionalized materials. nih.govnih.gov While not yet specifically documented for the industrial production of this compound, these catalytic strategies represent a promising area for future process innovation, potentially leading to more efficient and environmentally friendly reaction pathways. nih.gov

Green chemistry aims to reduce the environmental impact of chemical processes. rasayanjournal.co.inmdpi.com This can be achieved by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.in

The historical development of the synthesis for this compound demonstrates an inherent move toward greener principles. Early syntheses that utilized the highly toxic and caustic 2,4-dichlorophenol were abandoned in favor of routes that circumvent this reagent, thereby reducing both operational hazards and the formation of toxic byproducts that contaminate the final product. google.comgoogleapis.com

Further application of green chemistry could involve:

Alternative Solvents : Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or conducting reactions under solvent-free conditions. rasayanjournal.co.inresearchgate.net

Energy Efficiency : Employing methods like microwave irradiation or ultrasound, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govrasayanjournal.co.in

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. Multicomponent reactions, a hallmark of green chemistry, are often used for constructing pyrimidine rings in a single, efficient step. researchgate.net

While these specific green techniques are not yet standard in the established manufacturing routes for this particular compound, they are widely applied in modern pyrimidine synthesis and offer a clear path for future optimization. rasayanjournal.co.inresearchgate.net

Derivatization and Functionalization Strategies of the this compound Core

The multifaceted nature of the this compound structure allows for a variety of chemical modifications. These transformations can be broadly categorized into modifications of the piperidinyl moiety, substitutions on the pyrimidine ring, and alterations of the amino substituents. Such derivatizations are instrumental in exploring the structure-activity relationships of compounds based on this core.

Chemical Modifications of the Piperidinyl Moiety

While the primary synthesis of the core structure involves the introduction of the piperidine ring, further modifications of this moiety in situ are less commonly documented in readily available literature. However, general principles of piperidine chemistry can be applied to envision potential derivatization pathways. Strategies for the functionalization of piperidine rings often involve C-H activation or reactions at the nitrogen atom if it were not tertiary, as it is in this specific scaffold. nih.gov

Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been employed for the site-selective functionalization of piperidine rings in other contexts, offering a potential avenue for creating analogues of this compound with substituents at various positions on the piperidinyl ring. nih.govnih.gov The site selectivity of these reactions can often be controlled by the choice of catalyst and protecting groups on the amine. nih.govnih.gov For instance, the use of different rhodium catalysts has been shown to direct functionalization to the C2, C3, or C4 positions of the piperidine ring. nih.gov

| Reaction Type | Reagents and Conditions | Potential Outcome | Reference |

|---|---|---|---|

| C-H Functionalization | Rhodium catalysts (e.g., Rh₂(R-TCPTAD)₄, Rh₂(R-TPPTTL)₄), diazo compounds | Introduction of functional groups at C2, C3, or C4 of the piperidine ring | nih.govnih.gov |

| Cyclopropanation followed by Ring Opening | Diazo compounds, rhodium catalyst, followed by reduction | Introduction of substituted side chains on the piperidine ring | nih.gov |

Structural Diversification through Substitutions on the Pyrimidine Ring

The pyrimidine ring in this compound is electron-rich due to the presence of the two amino groups, making it susceptible to electrophilic substitution. The most common position for such substitutions on 2,4-diaminopyrimidine (B92962) derivatives is the 5-position.

One documented example of such a modification is the iodination of the 5-position of 2,4-diamino-6-substituted pyrimidines using N-iodosuccinimide in dry acetonitrile (B52724). mdpi.com This halogenated intermediate can then serve as a handle for further diversification through cross-coupling reactions, such as the Suzuki reaction, to introduce various aryl groups at the 5-position. mdpi.com

Furthermore, electrophilic nitrosation at the 5-position of 4,6-disubstituted pyrimidine derivatives has been reported, suggesting that nitrosation of the this compound core could be a feasible transformation. csu.edu.au The reactivity in such electrophilic substitutions is influenced by the electronic nature of the substituents already present on the pyrimidine ring. csu.edu.au

| Reaction Type | Position of Substitution | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Iodination | 5-position | N-iodosuccinimide, acetonitrile | 5-Iodo-6-(1-piperidinyl)-2,4-pyrimidinediamine | mdpi.com |

| Suzuki Coupling | 5-position | Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), base | 5-Aryl-6-(1-piperidinyl)-2,4-pyrimidinediamine | mdpi.com |

| Nitrosation | 5-position | Nitrosating agent (e.g., nitrous acid) | 5-Nitroso-6-(1-piperidinyl)-2,4-pyrimidinediamine | csu.edu.au |

Introduction and Modification of Amino Substituents

The amino groups at the 2- and 4-positions of the pyrimidine ring are nucleophilic and can undergo a variety of chemical transformations, including acylation, alkylation, and reaction with isocyanates.

A notable derivatization strategy involves the protection of one or both amino groups through the formation of urea (B33335) derivatives. This has been achieved by reacting the parent compound with an isocyanate, such as n-butylisocyanate or cyclohexyl isocyanate, in a solvent like N-methylpyrrolidone. google.comjustia.com This protection strategy can be crucial in multi-step syntheses to control the regioselectivity of subsequent reactions, for instance, before performing an oxidation on the pyrimidine ring nitrogen. google.comjustia.com The resulting urea can later be cleaved under basic conditions. google.com

The amino groups can also serve as the active hydrogen component in the Mannich reaction, which involves a three-component condensation with an aldehyde (commonly formaldehyde) and a primary or secondary amine. This reaction provides a pathway for the aminoalkylation of the 2,4-diaminopyrimidine core.

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Product Type | Reference |

|---|---|---|---|---|

| Urea Formation | Alkyl isocyanate (e.g., n-butylisocyanate), N-methylpyrrolidone, heat | N-Alkylurea | N-(Alkylcarbamoyl)-6-(1-piperidinyl)-2,4-pyrimidinediamine derivative | google.comjustia.com |

| Mannich Reaction | Formaldehyde, primary or secondary amine | Aminomethyl | N-(Aminomethyl)-6-(1-piperidinyl)-2,4-pyrimidinediamine derivative |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 6 1 Piperidinyl 2,4 Pyrimidinediamine Analogues

Elucidation of Structural Determinants for Biological Activity in Pre-clinical Models

Pre-clinical research has been fundamental in mapping the structural requirements for the biological activity of 6-(1-Piperidinyl)-2,4-pyrimidinediamine and its analogues. The molecule's activity is highly dependent on the integrity and specific configuration of its three main components.

The piperidinyl moiety at position 6 of the pyrimidine (B1678525) ring is essential for biological activity. nih.gov Its conformation, which is typically a chair form, and its electronic properties play a significant role in how the molecule fits into and interacts with its biological target. nih.gov

Key findings regarding the piperidinyl ring include:

Essential Nature : Replacing the piperidinyl group with other cyclic amines, such as pyrrolidinyl, morpholinyl, or N-methylpiperazinyl groups, leads to a significant loss of inhibitory activity in preclinical models, underscoring the specific requirement of the piperidine (B6355638) structure. nih.gov

Substitutions : Hydroxylation at the 3 or 4-position of the piperidine ring does not diminish activity, suggesting that these positions can be modified, potentially to improve pharmacokinetic properties, without negatively impacting the desired biological effect. nih.gov

Conformational Rigidity : The six-membered piperidine ring provides a degree of conformational rigidity that is believed to be optimal for receptor binding. The change in ring size, by either removing or adding a CH2 group, can cause notable changes in the backbone and ring structure, which can affect activity. nih.gov

Table 1: Impact of Piperidinyl Ring Modifications on Biological Activity

| Modification | Resulting Group | Effect on Activity | Reference |

|---|---|---|---|

| Replacement | Pyrrolidinyl | Loss of activity | nih.gov |

| Replacement | Morpholinyl | Loss of activity | nih.gov |

| Substitution | 4-Hydroxypiperidinyl | Activity maintained | nih.gov |

The 2,4-diaminopyrimidine (B92962) core is a critical pharmacophore. Its structure and the substituents attached to it are pivotal for molecular recognition and binding. The N-oxide group at position 3 (or 1, depending on tautomeric form) is a particularly important feature for some of the compound's biological effects.

Key findings on pyrimidine core substitutions:

N-Oxide Group : The presence of the N-oxide is a key determinant for certain biological activities. Removal of the nitroxide oxygen can result in a partial loss of specificity and activity. nih.gov

Amino Groups : The arrangement of the amino groups at positions 2 and 4 is crucial for forming specific hydrogen bonds with target proteins. researchgate.net The interaction of these groups helps to anchor the ligand in the binding site. researchgate.net

Pharmacophore Integrity : The pyrimidine ring itself serves as a scaffold, positioning the essential piperidinyl and amino groups in the correct spatial orientation for effective interaction with the biological target.

The amino groups at positions C2 and C4 of the pyrimidine ring are fundamental to the molecule's interaction with its biological targets. Molecular docking studies suggest these groups act as hydrogen bond donors, forming critical connections with amino acid residues in the binding pocket of target proteins. researchgate.netresearchgate.net

Key findings on amino group modifications:

Hydrogen Bonding : One of the amine groups on the pyrimidine ring is predicted to form a hydrogen bond with specific amino acid residues (such as glutamic acid) in its target's binding site. researchgate.net

Essentiality : While substitution of a single amino group with a methyl group may not significantly alter activity, the substitution of both amino groups with methyl groups results in a complete loss of inhibitory function. nih.gov This indicates that at least one of the amino groups is essential for the compound's biological effect. nih.gov

Table 2: Effect of Amino Group Substitution on Biological Activity

| Position of Substitution | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Position 2 or 6 | Single Methylation | No significant effect | nih.gov |

| Position 2 and 6 | Double Methylation | Complete loss of activity | nih.gov |

Stereochemical Considerations in the Biological Profiles of this compound Derivatives

While the parent compound, this compound, is not chiral, the introduction of substituents on the piperidinyl ring or the pyrimidine core can create stereocenters. The resulting stereoisomers (enantiomers or diastereomers) can exhibit different biological activities and pharmacokinetic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. For instance, in related pyrimidine-4-carboxamide (B1289416) inhibitors, the introduction of a chiral (S)-3-hydroxypyrrolidine or an (S)-3-phenylpiperidine group was shown to significantly increase inhibitory potency compared to achiral or other chiral analogues. nih.gov This highlights the importance of three-dimensional structure in molecular recognition and underscores the need to consider stereochemistry when designing new, more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the this compound series, QSAR models can be developed to predict the activity of novel analogues, thereby guiding synthetic efforts toward more potent and effective compounds. researchgate.net These models are built by calculating various molecular descriptors for a set of known compounds and then using statistical methods to correlate these descriptors with their measured biological activity. nih.gov

The selection of appropriate molecular descriptors is a critical step in building a robust and predictive QSAR model. nih.gov These descriptors quantify different aspects of the molecular structure, including electronic, steric, and hydrophobic properties. researchgate.net For pyrimidine derivatives, a variety of descriptors are typically calculated to capture the features relevant to their biological activity.

Commonly used molecular descriptors in QSAR studies of pyrimidine analogues include:

Electronic Descriptors : These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). They are important for modeling interactions like hydrogen bonding and electrostatic interactions. Examples include dipole moment components and electronic energy.

Steric Descriptors : These relate to the size and shape of the molecule. They are crucial for understanding how a ligand fits into the binding site of a receptor. Examples include molecular weight, molar refractivity, and Connolly accessible area.

Hydrophobic Descriptors : These quantify the hydrophobicity of the molecule, which influences its transport properties and its interaction with hydrophobic pockets in the target protein. A common descriptor is the logarithm of the partition coefficient (log P).

Topological Descriptors : These are numerical indices derived from the 2D representation of the molecule (the molecular graph) and describe aspects like branching and connectivity.

Table 3: Examples of Molecular Descriptors Used in QSAR Modeling of Pyrimidine Analogues

| Descriptor Class | Specific Descriptor | Information Encoded | Reference |

|---|---|---|---|

| Electronic | LUMO Energy | π-bonding interaction, electrophilicity | |

| Electronic | Dipole Moment | Molecular charge distribution | |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | |

| Steric | Molecular Weight (MW) | Size of the molecule | |

| Hydrophobic | Log P | Lipophilicity/hydrophobicity | |

| Thermodynamic | Bend Energy (Eb) | Energy associated with bond angles |

Development and Validation of Predictive QSAR Models

The development of a predictive QSAR model for a series of this compound analogues would follow a systematic workflow aimed at creating a statistically robust and externally predictive tool. This process involves several key stages, from data curation to model validation, ensuring the reliability of the generated model.

Model Development Workflow:

Data Set Curation: The initial and most critical step is the compilation of a high-quality dataset of this compound analogues with their corresponding biological activities (e.g., IC50 or EC50 values). It is essential that the biological data is consistent and measured under uniform experimental conditions.

Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each analogue in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, and structural keys that describe the atom-atom connectivity.

3D Descriptors: Geometrical properties such as molecular surface area, volume, and shape indices.

Physicochemical Descriptors: Lipophilicity (logP), solubility (logS), polar surface area (PSA), and electronic properties (dipole moment, partial charges).

Data Splitting: The curated dataset is typically divided into a training set and a test set. The training set is used to build the QSAR model, while the test set, which is not used during model development, serves to evaluate its predictive performance on new, unseen data. A common split is 80% for the training set and 20% for the test set.

Feature Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected to build the model. This is crucial to avoid overfitting and to create a more interpretable model. Techniques like genetic algorithms, stepwise multiple linear regression, or recursive feature elimination can be employed for this purpose.

Model Building: Various statistical and machine learning algorithms can be used to establish the relationship between the selected descriptors and the biological activity. Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation that relates the descriptors to the activity.

Partial Least Squares (PLS): A regression technique suitable for datasets with a large number of correlated descriptors.

Support Vector Machines (SVM): A machine learning method that can model non-linear relationships.

Random Forest (RF): An ensemble learning method that builds multiple decision trees.

Model Validation:

A developed QSAR model must undergo rigorous validation to ensure its robustness and predictive power. Validation is typically performed through internal and external procedures.

Internal Validation: This is performed on the training set to assess the model's stability. The most common technique is cross-validation , particularly the leave-one-out (LOO) method, which systematically removes one compound from the training set, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. The cross-validated correlation coefficient (q²) is a key metric here.

External Validation: This involves using the developed model to predict the biological activities of the compounds in the independent test set. The predictive ability is assessed by calculating the correlation coefficient (R²_pred) between the observed and predicted activities for the test set compounds.

A well-validated QSAR model will exhibit strong statistical parameters for both internal and external validation.

Illustrative Data for a Hypothetical QSAR Model:

The following table represents a hypothetical scenario of a developed QSAR model for a series of this compound analogues, showcasing the kind of data that would be generated.

| Model Parameter | Value | Description |

| Regression Method | Multiple Linear Regression (MLR) | A linear regression model was used to establish the QSAR equation. |

| Training Set Size | 40 | Number of compounds used to build the model. |

| Test Set Size | 10 | Number of compounds used for external validation. |

| Correlation Coefficient (r²) | 0.85 | A measure of the goodness of fit of the model for the training set. |

| Cross-validated q² | 0.72 | A measure of the internal predictive ability of the model. |

| Predicted R² (R²_pred) | 0.78 | A measure of the predictive ability of the model for the external test set. |

| Root Mean Square Error (RMSE) | 0.35 | The standard deviation of the prediction errors. |

Hypothetical QSAR Equation:

pIC50 = 0.82 * ClogP - 0.05 * TPSA + 1.2 * Mor04m + 3.5

In this hypothetical equation, ClogP (a measure of lipophilicity), TPSA (Topological Polar Surface Area), and Mor04m (a 3D-MoRSE descriptor related to molecular morphology) are the selected descriptors influencing the biological activity (pIC50).

Limitations and Applicability Domain of QSAR Models for the Compound Series

While predictive QSAR models are powerful tools in drug discovery, it is crucial to acknowledge their limitations and to define their applicability domain. The applicability domain (AD) defines the chemical space for which the model can make reliable predictions.

Limitations of QSAR Models:

Data Dependency: The quality and accuracy of the QSAR model are heavily dependent on the quality, quantity, and diversity of the input data. nih.gov Models built on small or homogeneous datasets may not generalize well to new chemical entities. nih.gov

Descriptor Selection: The choice of molecular descriptors can influence the model's performance and interpretability. There is no universal set of descriptors that is optimal for all endpoints.

Static Nature: A QSAR model is a static representation of the structure-activity relationship for a given dataset. It does not account for potential changes in the biological target or mechanism of action.

Complexity of Biological Systems: Biological activity is often the result of complex interactions that may not be fully captured by the calculated molecular descriptors. nih.gov

Defining the Applicability Domain (AD):

The Organization for Economic Co-operation and Development (OECD) has established principles for QSAR model validation, which include the definition of the model's applicability domain. mdpi.com The AD ensures that the model is not used to make predictions for compounds that are significantly different from those used to build the model, a process known as extrapolation. mdpi.com Several methods can be used to define the AD, including:

Descriptor Range-Based Methods: This is the simplest method, where the AD is defined by the minimum and maximum values of each descriptor in the training set. A new compound is considered within the AD if all its descriptor values fall within these ranges.

Geometric Methods: These methods define the AD based on the geometric boundaries of the training set in the descriptor space, such as convex hulls.

Distance-Based Methods: The distance of a new compound to the compounds in the training set is calculated in the descriptor space. A compound is considered within the AD if its distance to its nearest neighbors in the training set is below a certain threshold. The Tanimoto distance on molecular fingerprints is a common metric used for this purpose. variational.ai

Probability Density Distribution-Based Methods: These methods model the probability distribution of the training set compounds in the descriptor space and define the AD based on a certain probability threshold.

Illustrative Applicability Domain for a Hypothetical Model:

The following table provides an example of how the applicability domain for our hypothetical QSAR model for this compound analogues might be defined based on descriptor ranges.

| Descriptor | Minimum Value (Training Set) | Maximum Value (Training Set) |

| ClogP | 1.5 | 4.8 |

| TPSA | 60 Ų | 110 Ų |

| Mor04m | -0.5 | 1.2 |

For a new this compound analogue to be within the applicability domain of this model, its calculated ClogP, TPSA, and Mor04m values must fall within the specified ranges. Predictions for compounds outside this domain would be considered less reliable.

Biological Target Identification and Mechanistic Elucidation of 6 1 Piperidinyl 2,4 Pyrimidinediamine

Identification of Molecular Targets Interacting with 6-(1-Piperidinyl)-2,4-pyrimidinediamine

The biological activity of this compound stems from its interactions with several key molecular targets, including enzymes and ion channels. It is important to note that the compound is a prodrug, converted to its more active form, minoxidil (B1677147) sulfate, by sulfotransferase enzymes within the body. wikipedia.orghiro-clinic.or.jp

Biochemical assays have identified several enzymes that are directly modulated by this compound or its active metabolite.

Enzyme Activation: A primary mechanism involves the activation of prostaglandin-endoperoxide synthase-1 (PGHS-1), also known as cyclooxygenase-1 (COX-1). nih.govreddit.com This enzyme is crucial for the synthesis of prostaglandins (B1171923), which are lipid compounds involved in regulating hair growth cycles. patsnap.comminoxidil-usa.com Studies have demonstrated that this compound is a potent activator of purified PGHS-1, which was confirmed by increased prostaglandin (B15479496) E2 (PGE2) production in cultured human dermal papilla fibroblasts. nih.gov

Another critical aspect of its activity is its bioactivation by the sulfotransferase enzyme SULT1A1, which is expressed in the outer root sheath of hair follicles. nih.govwikipedia.org This enzymatic reaction converts the compound to minoxidil sulfate, its active metabolite responsible for many of its pharmacological effects. wikipedia.orghiro-clinic.or.jp The variability in SULT1A1 activity among individuals is thought to explain the differential clinical response to the treatment. nih.gov

Enzyme Inhibition: Research indicates that this compound can directly inhibit hypoxia-inducible factor (HIF) prolyl hydroxylase-2 (PHD-2). semanticscholar.org This inhibition leads to the stabilization of HIF-1α, a transcription factor that plays a key role in the cellular response to hypoxia and in angiogenesis. semanticscholar.org Furthermore, the compound has been shown to exert anti-androgenic effects by significantly downregulating the gene expression of 5α-reductase type 2, the enzyme responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). patsnap.comresearchgate.net

| Enzyme | Interaction Type | Findings | Reference |

|---|---|---|---|

| Prostaglandin-Endoperoxide Synthase-1 (PGHS-1) | Activation | Potent activator with an AC50 of 80 μM in purified enzyme assays. Increases PGE2 production in cell cultures. | nih.gov |

| Sulfotransferase (SULT1A1) | Metabolic Activation | Converts the compound to its active metabolite, minoxidil sulfate, in hair follicles. | wikipedia.orghiro-clinic.or.jpnih.gov |

| Hypoxia-inducible factor (HIF) Prolyl Hydroxylase-2 (PHD-2) | Inhibition | Directly inhibits PHD-2, leading to stabilization of HIF-1α protein. | semanticscholar.org |

| 5α-reductase type 2 | Gene Expression Inhibition | Significantly downregulates mRNA expression in human keratinocyte cell lines. | researchgate.net |

The principal molecular target for the vasodilatory and hair growth-promoting effects of this compound's active metabolite, minoxidil sulfate, is the ATP-sensitive potassium channel (K-ATP). nih.govpatsnap.comresearchgate.net These channels are found in various tissues, including the smooth muscle cells of blood vessels and hair follicles. patsnap.combrad.ac.uk

By opening these channels, the compound causes an efflux of potassium ions from the cell, leading to hyperpolarization of the cell membrane. patsnap.com In vascular smooth muscle, this action inhibits the influx of calcium ions, resulting in relaxation and vasodilation. patsnap.com

Studies on human hair follicles have identified the expression of two types of K-ATP channels: Kir6.2/SUR1 in the epithelial matrix and Kir6.1/SUR2B in the dermal papilla and sheath. brad.ac.uk Evidence suggests that this compound primarily acts on the Kir6.1/SUR2B channels located in the dermal papilla. brad.ac.uk In addition to sarcolemmal K-ATP channels, the compound has also been shown to open mitochondrial K-ATP channels, which may contribute to its cytoprotective effects. nih.gov

The interaction of this compound with protein-protein signaling is exemplified by its effect on the HIF-1α pathway. By inhibiting the enzyme PHD-2, it prevents the hydroxylation of the HIF-1α protein subunit. semanticscholar.org This hydroxylation is a critical step that flags HIF-1α for recognition and binding by the von Hippel-Lindau (VHL) tumor suppressor protein, which leads to its subsequent ubiquitination and proteasomal degradation. semanticscholar.org Therefore, by preventing the initial hydroxylation, this compound effectively disrupts the PHD-2/HIF-1α/VHL protein interaction cascade, leading to the stabilization and accumulation of HIF-1α. semanticscholar.org

Cellular Pathway Perturbations Induced by this compound

The interaction of this compound with its molecular targets triggers a cascade of events that perturb various cellular pathways, ultimately leading to its observed physiological effects.

Several key signal transduction pathways are modulated by this compound.

Angiogenesis and Vascularization: One of the most significant pathways affected is the stimulation of Vascular Endothelial Growth Factor (VEGF) production. patsnap.comnih.gov This effect is mediated by the stabilization of HIF-1α, which then translocates to the nucleus and promotes the transcription of the VEGF gene. semanticscholar.org Increased VEGF expression enhances the vascular network surrounding hair follicles, which is thought to improve nutrient supply and promote hair growth. nih.govnih.gov Studies have shown a direct correlation between increased serum VEGF levels and improved hair growth parameters in individuals treated with the compound. nih.govresearchgate.net

Proliferation and Cell Cycle: By opening K-ATP channels, the compound may activate cellular pathways that stimulate the proliferation of dermal papilla cells, which play a crucial role in regulating the hair cycle. minoxidil-usa.com It is also suggested that it can directly stimulate hair follicles by acting as an epidermal growth factor and activating the beta-catenin pathway, thereby prolonging the anagen (growth) phase of the hair cycle. nih.gov

Inflammation and Prostaglandin Synthesis: Through the activation of PGHS-1, this compound stimulates the prostaglandin synthesis pathway, increasing the production of prostaglandins like PGE2. nih.govminoxidil-usa.com Prostaglandins are known modulators of hair follicle cycling. patsnap.com

Downstream Signaling Cascades: Gene expression analyses in the scalp of men with androgenetic alopecia revealed that treatment with this compound led to the downregulation of several signaling pathways, including the Integrin-Linked Kinase (ILK), Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.gov

Treatment of various cell lines with this compound has been shown to induce significant changes in gene and protein expression.

In human hair dermal papilla cells, the compound induces a dose-dependent upregulation of both VEGF mRNA and protein. nih.gov At a concentration of 24 μmol/L, it was found to increase VEGF mRNA expression six-fold compared to controls. nih.gov

In a human keratinocyte cell line (HaCaT), treatment resulted in a significant downregulation of SRD5A2, the gene encoding 5α-reductase type 2. researchgate.net The observed 0.22-fold change in gene expression points to an antiandrogenic mechanism of action. researchgate.net

Furthermore, studies on scalp biopsies from individuals responding to treatment have identified the upregulation of a suite of genes encoding keratin-associated proteins (KRTAPs), which are crucial for the structural integrity of the hair shaft. nih.gov

| Gene/Protein | Cell/Tissue Type | Effect | Quantitative Finding | Reference |

|---|---|---|---|---|

| Vascular Endothelial Growth Factor (VEGF) | Human Dermal Papilla Cells | Upregulation (mRNA and Protein) | 6-fold increase in mRNA at 24 μmol/L. | nih.gov |

| 5α-reductase type 2 (SRD5A2) | Human Keratinocyte Cell Line (HaCaT) | Downregulation (mRNA) | 0.22-fold change compared to control. | researchgate.net |

| Keratin Associated Proteins (e.g., KRTAP7-1, KRTAP19-3) | Human Scalp Biopsies | Upregulation (mRNA) | Significantly upregulated in responders. | nih.gov |

Effects on Fundamental Cellular Processes (e.g., cell cycle progression, proliferation, apoptosis) in in vitro and animal models

The compound this compound, also known as Minoxidil, has been investigated for its effects on fundamental cellular processes, revealing a range of activities from promoting to inhibiting cell proliferation depending on the cell type and context. While historically known for its role in hair growth, which involves stimulating the proliferation of hair follicle cells, preclinical studies have also explored its impact on cancer cells, showing anti-proliferative and pro-apoptotic effects in certain contexts. withpower.comnih.gov

In gynecologic cancer models, minoxidil has been shown to inhibit the proliferation of ovarian and endometrial cancer cells. veeva.com This anti-proliferative effect is associated with the arrest of the cell cycle. Specifically, in ovarian and uterine cancer cell lines, minoxidil treatment leads to an accumulation of cells in the S and G2/M phases of the cell cycle. veeva.comcureswithinreach.org This cell cycle arrest is a key mechanism for its tumor growth-inhibitory effects. veeva.com

Furthermore, minoxidil has been demonstrated to induce apoptosis in cancer cells. In ovarian and endometrial cancer cells, it triggers a caspase-3 independent cell death pathway. veeva.comnih.gov This is linked to the compound's ability to alter the metabolic and oxidative state of the cancer cells, leading to mitochondrial disruption and significant DNA damage. veeva.com The induction of apoptosis is a critical component of its potential anti-tumor activity. In studies on human T lymphocytes, a related compound, pyrimethamine, was shown to induce apoptosis through the intrinsic pathway, suggesting a potential area of investigation for pyrimidine (B1678525) derivatives.

Conflicting results have been reported in the context of breast cancer. Some earlier studies suggested that minoxidil could promote the proliferation of breast cancer cells. withpower.com However, more recent research indicates that minoxidil can have anti-invasive effects on human breast cancer cells without affecting their viability and proliferation. withpower.com In hepatocellular carcinoma (HCC) cells, minoxidil has been found to inhibit proliferation, migration, and invasion, although it did not show a significant effect on apoptosis in this cell type. ascopost.com In androgen-sensitive prostate cancer cells (LNCaP), minoxidil has been shown to suppress cell growth in a concentration-dependent manner by interfering with androgen receptor (AR)-related functions. researchgate.net

Pre-clinical Efficacy Studies of this compound in Disease Models

The pre-clinical efficacy of this compound has been evaluated in various disease models, primarily focusing on its potential as a repurposed anti-cancer agent.

In vitro studies have demonstrated the anti-cancer activity of this compound in several cancer cell lines. In gynecologic cancers, it has shown efficacy in reducing the viability of ovarian (OVCAR-4, OVCAR-8) and uterine (SPEC-2) cancer cells. cureswithinreach.org The compound's cytotoxic effects have also been observed in glioma (C6 rat glioma, U87 human glioma) and human colon cancer (HT-29) cell lines. nih.gov

The anti-invasive properties of minoxidil have been highlighted in studies on triple-negative human breast cancer cell lines (MDA-MB-231 and MDA-MB-468). In these assays, clinically relevant concentrations of minoxidil significantly reduced cancer cell invasion in a dose-dependent manner. withpower.com In hepatocellular carcinoma cell lines (Huh7 and MHCC97H), minoxidil was shown to inhibit both cell migration and invasion. ascopost.com

The mechanism of action in these in vitro assays is often linked to its function as a potassium channel activator. veeva.com However, in prostate cancer cells, its suppressive effect on androgen receptor transcriptional activity appears to be independent of its action on potassium channels. researchgate.net The following table summarizes the observed in vitro effects of this compound on various cancer cell lines.

| Cell Line | Cancer Type | Observed Effects |

| OVCAR-4, OVCAR-8 | Ovarian Cancer | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest at S and G2/M phases |

| SPEC-2 | Uterine Cancer | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest at S and G2/M phases |

| MDA-MB-231, MDA-MB-468 | Breast Cancer | Inhibition of cell invasion |

| C6, U87 | Glioma | Cytotoxic effects |

| HT-29 | Colon Cancer | Cytotoxic effects |

| Huh7, MHCC97H | Hepatocellular Carcinoma | Inhibition of proliferation, migration, and invasion |

| LNCaP | Prostate Cancer | Suppression of cell growth |

The in vivo anti-tumor efficacy of this compound has been demonstrated in animal models of gynecologic cancers. In a xenograft model of ovarian cancer, minoxidil treatment was effective in arresting tumor growth. veeva.comcureswithinreach.org The study reported that in mice treated with minoxidil, a significant reduction in tumor burden was observed, with some mice showing no evidence of measurable disease at the end of the study. ichgcp.net This was in stark contrast to the untreated control group, where all mice developed carcinomatosis and ascites. ichgcp.net These findings suggest that minoxidil can effectively inhibit tumor progression in a preclinical in vivo setting for ovarian cancer. cureswithinreach.orgichgcp.net

The following table provides a summary of the in vivo efficacy of this compound in a preclinical cancer model.

| Animal Model | Disease Model | Efficacy Outcome |

| Xenograft Mice | Ovarian Cancer | Arrest of tumor growth, reduction in tumor burden |

There is a notable lack of preclinical research specifically investigating the development of resistance to this compound when used as an anti-cancer agent. The available literature does not describe studies that have identified mechanisms of acquired resistance to this compound in cancer models, nor does it propose or test any counter-strategies to overcome such potential resistance.

Current research is more focused on utilizing this compound as a potential treatment for cancers that are already resistant to standard therapies, such as platinum-resistant ovarian cancer. cureswithinreach.orgloyolamedicine.org This suggests that the compound is being explored as a tool to overcome existing resistance to other drugs, rather than its own potential for inducing resistance being a current focus of investigation. Therefore, information regarding resistance mechanisms and counter-strategies for this compound in preclinical anti-cancer settings is not available in the reviewed scientific literature.

Computational and Theoretical Investigations of 6 1 Piperidinyl 2,4 Pyrimidinediamine

Molecular Docking and Ligand-Protein Interaction Predictions for 6-(1-Piperidinyl)-2,4-pyrimidinediamine

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the binding site of a protein target.

Molecular docking studies on pyrimidine (B1678525) derivatives have successfully elucidated their binding modes with various biological targets. For instance, in studies involving substituted pyrimidine-2,4-diamines as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), docking simulations predicted high-affinity binding to the enzyme's active site. nih.gov These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for the ligand's inhibitory activity.

Similarly, docking studies on pyrimidine derivatives targeting cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, have shown that these compounds can fit into the ATP-binding site. lew.ro The binding is typically stabilized by hydrogen bonds with key amino acid residues in the hinge region of the kinase domain. For example, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives identified interactions with residues like HIS438 and GLU276 in biotin (B1667282) carboxylase. rjptonline.org

Computational predictions for related pyrimidine structures have identified potential affinities for a wide range of proteins, including urokinase plasminogen activator (uPA) and various bromodomains, which regulate gene expression. researchgate.net These in silico models are instrumental in hypothesizing the mechanism of action and guiding further experimental validation.

| Compound Class | Potential Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrimidine-2,4-diamines | PfDHFR | Not Specified | Not Specified | nih.gov |

| 2,6-Pyrimidindione Derivatives | Cyclin-Dependent Kinases (CDKs) | -9.6 to -7.8 | Not Specified | lew.ro |

| Pyrido[2,3-d]pyrimidine Derivatives | Biotin Carboxylase | -47.34 (Glide Energy) | HIS438, HIS209, GLU276 | rjptonline.org |

| Pyrimidine Derivatives | Urokinase Plasminogen Activator (uPA) | Not Specified | Not Specified | researchgate.net |

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This methodology can be either structure-based or ligand-based.

Structure-based virtual screening (SBVS) uses the three-dimensional structure of the target protein. A library of compounds is docked into the target's binding site, and the molecules are ranked based on their predicted binding affinity or how well they fit. mdpi.com This method was employed to identify potential inhibitors for cyclin-dependent kinases by estimating the binding affinity of synthesized compounds for several CDK isoforms. lew.ro

Ligand-based virtual screening (LBVS) utilizes the knowledge of molecules known to bind to a target. A model, or pharmacophore, is constructed based on the essential structural features required for binding. This model is then used to search compound databases for other molecules that possess similar features. chemrxiv.org This approach is particularly useful when the 3D structure of the target is unknown. Collaborative virtual screening efforts have successfully used this method to identify and optimize new chemical series for treating diseases like visceral leishmaniasis. nih.gov These methodologies could be applied to this compound to explore its polypharmacology and identify novel biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of ligand-protein complexes, conformational changes, and the thermodynamics of binding.

MD simulations can assess the stability of a ligand within a protein's binding pocket. By simulating the complex over nanoseconds, researchers can observe whether the ligand remains in its initial docked pose or if it shifts to a more stable conformation. Such studies on small molecule inhibitors have demonstrated stable conformations and binding patterns within the target's active site. researchgate.net

Conformational analysis of the piperidine (B6355638) ring, a key structural feature of this compound, is also crucial. NMR spectral data and computational studies of related piperidin-4-one and piperidine-2,6-dione compounds have shown that they preferentially exist in a stable chair conformation. researchgate.netnih.gov This conformational preference likely influences how the entire molecule presents itself to a biological target, affecting binding and activity.

MD simulations are invaluable for calculating the binding free energy between a ligand and a protein, which is a more rigorous predictor of binding affinity than docking scores alone. These calculations explicitly account for the dynamic nature of the complex and the crucial role of the solvent (typically water).

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide insights into molecular geometry, charge distribution, and chemical reactivity.

Calculations such as Density Functional Theory (DFT) can be used to determine the distribution of electron density in this compound. This allows for the creation of a molecular electrostatic potential (MEP) map, which identifies the electron-rich and electron-deficient regions of the molecule. These regions are critical for non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a protein target.

Furthermore, quantum calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. Quantum-chemical modeling has been applied to related heterocyclic systems to understand reaction pathways and interpret spectroscopic data. researchgate.net Such analyses for this compound would provide fundamental insights into its intrinsic reactivity and its potential for forming covalent or non-covalent bonds with biological targets.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org

For Minoxidil (B1677147), a close structural analogue of this compound, quantum chemical calculations have been performed to determine its FMO properties. These calculations provide a strong indication of the likely electronic behavior of the target compound. The energy of the HOMO is associated with the molecule's ionization potential, while the LUMO energy relates to its electron affinity.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org This reactivity is a key factor in how a molecule interacts with biological targets. The distribution of these frontier orbitals across the molecule can also pinpoint specific atoms or functional groups that are most likely to be involved in chemical reactions and intermolecular interactions. wuxibiology.com

Table 1: Calculated Frontier Molecular Orbital Energies for Minoxidil

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | -6.16 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -1.35 |

This data is based on calculations for Minoxidil, the N-oxide analogue of this compound.

Electrostatic Potential Mapping and Charge Distribution Studies

Electrostatic Potential (ESP) mapping is a computational technique that illustrates the charge distribution of a molecule in three-dimensional space. deeporigin.com The ESP map is a color-coded representation of the electrostatic potential on the molecule's surface, indicating regions of positive, negative, and neutral charge. Typically, red colors signify electron-rich regions (negative potential), which are prone to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), which are susceptible to nucleophilic attack. deeporigin.comresearchgate.net

ESP maps are crucial in rational drug design as they help visualize the electrostatic interactions between a drug molecule and its biological target. deeporigin.com Complementary electrostatic surfaces between a ligand and its receptor are often a key determinant of binding affinity and specificity. By analyzing the ESP map of a compound like this compound, researchers can predict potential hydrogen bonding sites and other non-covalent interactions that govern its biological activity. proteopedia.org

In the case of Minoxidil, computational studies have included the generation of an ESP map. The map would likely show negative potential (electron-rich areas) around the nitrogen atoms of the pyrimidine ring and the amino groups, which are potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino groups would exhibit positive potential, acting as hydrogen bond donors. The piperidinyl group, being largely aliphatic, would present a more neutral potential surface. This detailed charge distribution is fundamental to understanding how the molecule docks into a receptor's binding pocket.

De Novo Design and Rational Drug Design Approaches for this compound Analogues

The 2,4-pyrimidinediamine scaffold, which forms the core of this compound, is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Rational drug design and de novo design are key strategies for creating novel analogues based on this scaffold to improve potency, selectivity, or pharmacokinetic properties. longdom.orgmdpi.com

Rational Drug Design involves modifying a known active molecule (the lead compound) based on a detailed understanding of its biological target. longdom.org If the three-dimensional structure of the target protein is known, structure-based drug design can be employed. This involves using computational tools like molecular docking to predict how analogues of this compound might bind to the active site. For instance, designers might introduce new functional groups to the piperidinyl ring or the pyrimidine core to form additional hydrogen bonds or hydrophobic interactions with the target, thereby enhancing binding affinity. nih.govnih.gov

For example, in the development of inhibitors for other targets, such as certain kinases, the 2,4-diaminopyrimidine (B92962) core is often used as a "hinge-binder" that forms key hydrogen bonds with the protein's backbone. Rational design efforts might focus on modifying substituents at other positions of the pyrimidine ring to explore different pockets within the enzyme's active site, aiming to improve selectivity over other kinases. mdpi.com

De Novo Design , on the other hand, involves building a novel drug molecule from scratch, either by assembling small molecular fragments or by designing a molecule that is perfectly complementary to the shape and electrostatic properties of the target's binding site. Computational programs can be used to "grow" a molecule within the active site, piece by piece, ensuring an optimal fit. The 2,4-diaminopyrimidine moiety could be selected as a starting fragment due to its known ability to form favorable interactions with many protein targets. The software would then explore various chemical groups that could be attached to this core to create a novel and potent inhibitor.

These design approaches have been successfully applied to the broader class of 2,4-diaminopyrimidine derivatives to create compounds for a range of diseases. nih.gov By applying these computational strategies to this compound, medicinal chemists can systematically explore its structure-activity relationship and design next-generation analogues with improved therapeutic profiles.

Analytical Methodologies for Research and Characterization of 6 1 Piperidinyl 2,4 Pyrimidinediamine

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatography is essential for separating 6-(1-Piperidinyl)-2,4-pyrimidinediamine from starting materials, byproducts, and degradation products. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the analysis of pyrimidine (B1678525) derivatives due to their polarity and relatively low volatility. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically employed for the quantitative analysis and impurity profiling of this compound, which is a known impurity of the pharmaceutical compound Minoxidil (B1677147). nih.gov

This method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. The mobile phase is a more polar solvent mixture, often consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the pyrimidine ring possesses a chromophore that absorbs UV light. By monitoring the absorbance at a specific wavelength, a chromatogram is produced where the area under the peak corresponding to the compound is proportional to its concentration. This allows for precise quantification and assessment of purity against a reference standard.

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm | Provides a nonpolar stationary phase for effective separation of the polar analyte from impurities. |

| Mobile Phase | Isocratic or gradient elution with a mixture of phosphate (B84403) buffer (pH 6.0-7.5) and Acetonitrile | The buffer controls the ionization state of the amine groups, while the organic modifier adjusts the elution strength. researchgate.net |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable analysis time. |

| Detection | UV at ~230-280 nm | The pyrimidine ring exhibits strong absorbance in this UV range, allowing for sensitive detection. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

| Column Temperature | 25-30 °C | Maintained to ensure reproducible retention times. |

Gas Chromatography (GC) for Volatile Components Analysis

Gas Chromatography (GC) is generally less suitable for the direct analysis of complex, polar, and non-volatile molecules like this compound. The presence of multiple primary and secondary amine groups contributes to a high boiling point and potential for thermal degradation in the hot GC inlet. nist.gov

For GC analysis to be feasible, a derivatization step is typically required. This process involves chemically modifying the analyte to increase its volatility and thermal stability. The amine groups can be converted to less polar derivatives, such as trimethylsilyl (B98337) (TMS) ethers, through a reaction with a silylating agent. nist.gov Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of volatile impurities or the compound itself. However, due to the extra sample preparation step, HPLC remains the more direct and commonly used method.

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Each method provides unique information about the molecule's connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H NMR and ¹³C NMR experiments are conducted to map out the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound would show distinct signals for the pyrimidine ring proton, the protons on the piperidine (B6355638) ring, and the protons of the two amino groups. semanticscholar.org The piperidine protons would appear as multiplets in the aliphatic region, while the pyrimidine proton would be a singlet in the aromatic region. chemicalbook.comresearchgate.net The amine protons often appear as broad singlets.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic signals for the carbons of the pyrimidine ring at lower field (more deshielded) and the carbons of the piperidine ring at higher field (more shielded).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyrimidine-H | Aromatic CH | ~5.3 - 5.8 (singlet) | ~80 - 90 |

| Pyrimidine-C (C-NH₂) | Aromatic C | - | ~160 - 165 |

| Pyrimidine-C (C-Piperidinyl) | Aromatic C | - | ~155 - 160 |

| Piperidine-H (α to N) | Aliphatic CH₂ | ~3.3 - 3.6 (multiplet) | ~45 - 50 |

| Piperidine-H (β to N) | Aliphatic CH₂ | ~1.6 - 1.8 (multiplet) | ~25 - 30 |

| Piperidine-H (γ to N) | Aliphatic CH₂ | ~1.5 - 1.7 (multiplet) | ~23 - 27 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The compound, also known as Desoxyminoxidil, has a molecular formula of C₉H₁₅N₅ and a monoisotopic mass of 193.13 g/mol . nih.govlgcstandards.com In a typical electron ionization (EI) mass spectrum, the molecule will lose an electron to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight.

This molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments helps to confirm the structure.

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 193 | [M]⁺˙ (Molecular Ion) | Ionization of the parent molecule. nih.gov |

| 164 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the piperidine ring. |

| 118 | [M - C₄H₉N]⁺ | Cleavage and loss of the piperidine ring. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by the molecule, which corresponds to electronic transitions between molecular orbitals. The substituted pyrimidine ring contains a π-electron system, which gives rise to characteristic π → π* transitions. The related compound, Minoxidil (the N-oxide version), shows a maximum absorption (λmax) at 231 nm when dissolved in ethanol (B145695). It is expected that this compound would have a similar strong absorption in the 230-280 nm range.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum provides a unique "fingerprint" for the compound.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3200 | N-H Stretch | Primary Amines (-NH₂) |

| 2950 - 2850 | C-H Stretch | Aliphatic (Piperidine Ring) |

| ~3050 | C-H Stretch | Aromatic (Pyrimidine Ring) |

| 1650 - 1550 | C=N and C=C Stretch | Pyrimidine Ring System core.ac.uk |

| 1640 - 1560 | N-H Bend | Primary Amines (-NH₂) |

Advanced Analytical Techniques in Biological Research of the Compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique utilized for the identification and quantification of metabolites in complex biological matrices. In the context of "this compound," in vitro studies using human liver microsomes are instrumental in predicting its metabolic pathways in humans.

In vitro metabolism studies typically involve the incubation of the parent compound with human liver microsomes, which contain a variety of drug-metabolizing enzymes. Following incubation, the samples are analyzed by LC-MS/MS to detect and identify potential metabolites. The liquid chromatography component separates the parent compound from its metabolites based on their physicochemical properties, while the tandem mass spectrometry component provides structural information for identification.

For compounds containing a piperidinyl group and pyrimidine core, common metabolic transformations include oxidation, hydroxylation, and conjugation reactions. While specific metabolism studies on "this compound" are not extensively reported in publicly available literature, the metabolism of its close structural analog, Minoxidil (this compound 3-oxide), has been studied. The primary routes of metabolism for Minoxidil are sulfation and glucuronidation. nih.govresearchgate.net It is therefore anticipated that "this compound" would undergo similar Phase II conjugation reactions.

The identification of these metabolites via LC-MS/MS is based on the detection of specific mass shifts from the parent compound. For instance, glucuronidation would result in an increase of 176 Da in the molecular weight of the metabolite compared to the parent drug.

Table 1: Predicted in vitro Metabolites of this compound and their Mass Spectrometric Signatures

| Putative Metabolite | Metabolic Reaction | Mass Shift (Da) | Expected [M+H]+ |

| This compound-O-glucuronide | Glucuronidation | +176 | 368.2 |

| This compound-N-glucuronide | Glucuronidation | +176 | 368.2 |

This table is predictive and based on common metabolic pathways for similar compounds.

The fragmentation patterns of the parent compound and its metabolites, obtained through MS/MS analysis, provide further structural confirmation. The loss of the piperidinyl group or specific fragments from the pyrimidine ring can be used to pinpoint the site of metabolic modification.

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is crucial for understanding the compound's physical properties, such as solubility and stability, and its potential interactions with biological targets.

The process involves growing a single, high-quality crystal of the compound of interest. This crystal is then exposed to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron cloud is collected and analyzed. Mathematical algorithms are then used to translate the diffraction data into a three-dimensional model of the molecule's structure within the crystal lattice.

A study by Martín-Islán et al. (2008) determined the crystal structure of Minoxidil at low temperature, revealing a monoclinic crystal system with the space group P2(1). researchgate.netnih.gov The unit cell dimensions were also reported, providing a detailed picture of the packing of the molecules in the solid state.

Table 2: Crystallographic Data for Minoxidil (a close structural analog)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 9.357(1) |

| b (Å) | 8.231(1) |